Product packaging for Fmoc-L-Ser[Psi(Me,Me)Pro]-OH(Cat. No.:CAS No. 1201651-31-1)

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH

Cat. No.: B6286329
CAS No.: 1201651-31-1
M. Wt: 367.4 g/mol
InChI Key: RGGJQFWYGIRJKS-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Peptide Synthesis in Contemporary Chemical Biology and Materials Science

The ability to artificially create peptides has revolutionized multiple scientific fields. chempep.com Synthetic peptides are instrumental in drug discovery, the design of novel enzymes and vaccines, and the mapping of antibody epitopes. particlepeptides.comthermofisher.com In materials science, peptides are used to create novel biomaterials. Furthermore, they serve as crucial standards and reagents in mass spectrometry-based applications for protein characterization and quantification. particlepeptides.com

Inherent Challenges in Solid-Phase Peptide Synthesis (SPPS): Aggregation and Low Yields

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. wikipedia.org This technique involves sequentially adding amino acids to a growing chain that is attached to a solid support, which simplifies the purification process. chempep.com Despite its advantages, SPPS faces significant challenges, most notably peptide aggregation. mblintl.comsigmaaldrich.com

During synthesis, especially of long or hydrophobic sequences, peptide chains can aggregate, forming insoluble structures. sigmaaldrich.comnih.gov This aggregation can hinder reaction rates, leading to incomplete reactions, low yields, and difficulties in purification. mblintl.comsigmaaldrich.com Peptides containing hydrophobic amino acids like alanine, valine, and isoleucine, or those with amino acids that can form intra-chain hydrogen bonds such as glutamine, serine, and threonine, are particularly prone to aggregation. sigmaaldrich.com

Evolution of Pseudoproline Derivatives as Strategic Building Blocks in Peptide Synthesis

To address the issue of aggregation, scientists developed pseudoproline dipeptides. chempep.comiris-biotech.de First introduced in the mid-1990s, these specialized building blocks are derived from serine, threonine, or cysteine residues. chempep.comiris-biotech.de The core idea is to temporarily and reversibly protect these amino acids by forming a cyclic structure, specifically an oxazolidine (B1195125) or thiazolidine (B150603) ring. chempep.comthieme-connect.de This modification introduces a "kink" in the peptide backbone, similar to the natural amino acid proline. iris-biotech.dethieme-connect.de This kink disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation. iris-biotech.de

Contextualizing Fmoc-L-Ser[Psi(Me,Me)Pro]-OH within Pseudoproline Chemistry

This compound is a specific type of pseudoproline dipeptide. chemicalbook.com In this compound, a serine residue has been modified to form a dimethylated oxazolidine ring, creating the pseudoproline moiety. The "Fmoc" group is a protecting group for the amine, which is standard in SPPS. This particular building block is designed to be incorporated into a peptide sequence at a serine position to prevent aggregation during synthesis. chempep.comwikipedia.org

Scope and Fundamental Principles of Pseudoproline-Mediated Peptide Elongation

The use of pseudoproline dipeptides like this compound is a strategic approach to improving peptide synthesis. wikipedia.org By disrupting aggregation, these building blocks enhance the solvation of the growing peptide chain, making it more accessible for subsequent chemical reactions. chempep.comthieme-connect.de This leads to more efficient coupling of amino acids, resulting in higher yields and purer final products. chempep.com The pseudoproline ring is stable during the synthesis but can be easily removed during the final cleavage step, restoring the native serine residue in the peptide sequence. iris-biotech.de The strategic placement of pseudoprolines, particularly within hydrophobic regions, can dramatically improve the synthesis of "difficult" peptides. iris-biotech.de

Compound Details

Compound Name
This compound
Alanine
Arginine
Asparagine
Aspartic acid
Cysteine
Glutamine
Glycine
Isoleucine
Leucine
Phenylalanine
Proline
Serine
Threonine
Valine

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 1201651-31-1
Molecular Formula C21H22N2O5
Molecular Weight 382.41 g/mol
Appearance White to off-white powder
Application Building block in solid-phase peptide synthesis
Function Prevents peptide aggregation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO5 B6286329 Fmoc-L-Ser[Psi(Me,Me)Pro]-OH CAS No. 1201651-31-1

Properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGJQFWYGIRJKS-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Fmoc L Ser Psi Me,me Pro Oh

General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed. The Fmoc-based strategy is a widely adopted methodology that relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids. merckmillipore.com The synthesis is carried out on a solid support, typically a resin, to which the C-terminal amino acid is anchored. iris-biotech.de The peptide chain is then elongated in the C-to-N terminus direction through a series of deprotection and coupling cycles. merckmillipore.com

A typical cycle in Fmoc-SPPS involves:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the growing peptide chain using a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene byproduct. merckmillipore.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the resin-bound peptide. merckmillipore.com

Washing: The resin is washed again to remove excess reagents and byproducts, preparing it for the next cycle. wikipedia.org

This iterative process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed, typically with a strong acid cocktail, such as trifluoroacetic acid (TFA). wikipedia.org

Orthogonal Protecting Group Strategies in Fmoc-SPPS

A cornerstone of successful SPPS is the implementation of an orthogonal protecting group strategy. merckmillipore.com This principle dictates that the various protecting groups used for the α-amino group, the side chains, and the linkage to the solid support can be removed under distinct chemical conditions without affecting the others. researchgate.net This selectivity is crucial for the stepwise assembly of the peptide chain and for subsequent modifications. merckmillipore.com

In the context of Fmoc-SPPS, the most common orthogonal scheme involves:

Temporary α-Amino Protection: The Fmoc group, which is labile to basic conditions (e.g., piperidine). chempep.com

Permanent Side-Chain Protection: Acid-labile groups, often based on the tert-butyl (tBu) or trityl (Trt) moieties, which are stable to the basic conditions of Fmoc deprotection but are removed during the final acidic cleavage from the resin. merckmillipore.comchempep.com

This orthogonality allows for the selective deprotection of the N-terminus for chain elongation while the side-chain functionalities remain protected, preventing unwanted side reactions. merckmillipore.com The choice of side-chain protecting groups is critical and depends on the specific amino acid residue.

Amino AcidCommon Side-Chain Protecting GroupDeprotection Condition
Aspartic Acid (Asp)tert-Butyl (tBu)Acid (e.g., TFA)
Glutamic Acid (Glu)tert-Butyl (tBu)Acid (e.g., TFA)
Serine (Ser)tert-Butyl (tBu)Acid (e.g., TFA)
Threonine (Thr)tert-Butyl (tBu)Acid (e.g., TFA)
Tyrosine (Tyr)tert-Butyl (tBu)Acid (e.g., TFA)
Lysine (Lys)tert-Butoxycarbonyl (Boc)Acid (e.g., TFA)
Arginine (Arg)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Acid (e.g., TFA)
Cysteine (Cys)Trityl (Trt)Acid (e.g., TFA)
Histidine (His)Trityl (Trt)Acid (e.g., TFA)

Advanced Coupling Reagents and Reaction Accelerators

The formation of the amide bond between two amino acids is a condensation reaction that requires the activation of the carboxyl group of the incoming amino acid. sigmaaldrich.com Over the years, a plethora of coupling reagents have been developed to facilitate this reaction, aiming for high efficiency, minimal side reactions, and suppression of racemization. iris-biotech.de

These reagents can be broadly categorized into several classes, with phosphonium and aminium (or uronium) salts being particularly popular in modern Fmoc-SPPS. wikipedia.orgsigmaaldrich.com

Common Classes of Coupling Reagents:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. They are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve coupling efficiency. sigmaaldrich.com

Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that forms an active ester with the amino acid. iris-biotech.de

Aminium/Uronium Salts: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (HBTU) are highly efficient coupling reagents that react with the amino acid to form a reactive O-acylisourea intermediate. sigmaaldrich.com COMU, which incorporates Oxyma Pure instead of HOBt or HOAt, offers improved safety and solubility. sigmaaldrich.com

The choice of coupling reagent can be critical, especially for sterically hindered couplings or sequences prone to aggregation. Microwave-assisted SPPS has also emerged as a powerful technique to accelerate both the coupling and deprotection steps, often leading to higher purity and yield of the final peptide. nih.gov

Synthesis Routes to Fmoc-L-Ser[Psi(Me,Me)Pro]-OH and Related Pseudoproline Building Blocks

Pseudoprolines are dipeptide mimics where the side chain of a serine, threonine, or cysteine residue is cyclized with its backbone amide nitrogen through a reaction with an aldehyde or ketone. researchgate.net This creates an oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) ring, which introduces a "kink" in the peptide backbone similar to proline. wikipedia.org This conformational constraint disrupts the formation of secondary structures like β-sheets, which are a common cause of peptide aggregation during SPPS. This compound is a specific pseudoproline derived from serine and acetone.

Preparation of Pre-Formed Pseudoproline Dipeptide Units

Historically, the introduction of pseudoprolines into a growing peptide chain was challenging due to the sterically hindered nature of the oxazolidine or thiazolidine ring and the reduced nucleophilicity of the nitrogen atom. researchgate.net This often resulted in low coupling yields when attempting to add an amino acid to an N-terminal pseudoproline residue. researchgate.net

To circumvent this issue, the use of pre-formed, suitably protected pseudoproline dipeptides of the type Fmoc-Xaa-Ser/Thr(ΨPro)-OH became the preferred method. researchgate.net These dipeptides are synthesized prior to their incorporation into the peptide chain and can be coupled using standard SPPS protocols. researchgate.net This approach avoids the difficult coupling step onto the pseudoproline nitrogen and has the added benefit of adding two residues in a single coupling step.

Two main strategies exist for the preparation of these dipeptide units:

In situ acylation: This involves the acylation of a pre-formed Ser- or Thr-derived oxazolidine with an activated amino acid derivative. However, this method can suffer from low yields due to the low nucleophilicity of the pseudoproline nitrogen.

Direct insertion: This more common approach involves the post-insertion formation of the oxazolidine ring into a dipeptide containing a C-terminal serine or threonine. For instance, a dipeptide such as Xaa-Ser can be reacted with dimethoxypropane or formaldehyde to form the pseudoproline ring.

Development of Monomeric Pseudoproline Analogues

While pre-formed dipeptides are effective, they have limitations. The commercial availability of all possible dipeptide combinations is limited, and their synthesis can be costly and time-consuming. This has driven the development and use of monomeric pseudoproline building blocks, such as this compound. chempep.com

Recent advances in coupling methodologies, including the use of more powerful coupling reagents and optimized reaction conditions, have made the direct incorporation of these monomers into the peptide chain more feasible. Studies have shown that monomeric Fmoc-Ser(ψMe,Mepro)-OH can be successfully acylated with various amino acids, thus avoiding the need for pre-formed dipeptides. chempep.com This provides greater flexibility in peptide design, allowing for the introduction of pseudoprolines adjacent to non-natural or rare amino acids.

The synthesis of this compound typically involves the reaction of Fmoc-L-Serine with an acetone equivalent, such as 2,2-dimethoxypropane, under acidic catalysis.

Mechanistic Aspects of Oxazolidine Ring Formation

The formation of the oxazolidine ring in pseudoprolines is a reversible condensation reaction between a 1,2-amino alcohol (in this case, the serine residue) and a ketone (acetone). wikipedia.org The generally accepted mechanism proceeds through the following key steps:

Imine/Iminium Formation: The amino group of the serine residue attacks the carbonyl carbon of acetone. This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. Subsequent dehydration leads to the formation of an iminium ion intermediate.

Intramolecular Cyclization: The hydroxyl group of the serine side chain then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization results in the formation of the five-membered oxazolidine ring.

The reaction is an equilibrium process, and the position of the equilibrium can be influenced by factors such as the concentration of reactants and the removal of water. The oxazolidine ring is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like TFA during the final cleavage step, regenerating the native serine residue.

Integration of this compound into Growing Peptide Chains

The incorporation of this compound, a pseudoproline dipeptide, is a strategic methodology in Solid-Phase Peptide Synthesis (SPPS) to disrupt secondary structure formation, particularly β-sheet aggregation, that can impede chain elongation. chempep.comwikipedia.org These building blocks are designed for seamless integration into standard Fmoc-SPPS protocols. chempep.com By substituting a serine residue and the preceding amino acid with the corresponding pseudoproline dipeptide, synthetic efficiency can be markedly improved, leading to higher yields and purity of the crude peptide product. wikipedia.orgactivotec.com

Optimization of Coupling Conditions for Pseudoproline Incorporation

The successful integration of pseudoproline dipeptides into a growing peptide chain hinges on the optimization of coupling conditions. Standard coupling reagents utilized in Fmoc-SPPS are generally effective for pseudoproline incorporation. chempep.com The choice of reagents and reaction parameters is crucial for achieving high coupling efficiency.

Commonly employed coupling agents include aminium- and phosphonium-based reagents. Research findings indicate that using a 5-fold excess of an activated pseudoproline dipeptide relative to the resin functionality typically drives the coupling reaction to completion within one hour. sigmaaldrich.com While lower excesses can be used, it is advisable to monitor the reaction's completeness with qualitative tests like the Kaiser or TNBS test. sigmaaldrich.com Microwave-assisted coupling can also be employed to accelerate these reactions, which is particularly beneficial for the synthesis of long peptides. chempep.com

Table 1: Recommended Coupling Conditions for Pseudoproline Dipeptides

Parameter Recommendation Rationale
Coupling Reagents HBTU, HATU, DIC/HOBt Standard, effective activators for Fmoc-SPPS. chempep.comadventchembio.com
Reagent Excess 5-fold excess over resin capacity Ensures reaction completion. sigmaaldrich.com
Reaction Time ~1 hour Generally sufficient with adequate reagent excess. sigmaaldrich.com
Monitoring Kaiser or TNBS test Verifies completeness, especially with lower reagent excess. sigmaaldrich.com

| Enhancement | Microwave irradiation | Accelerates coupling, useful for long or difficult sequences. chempep.com |

Impact of Steric Environment on Coupling Efficiency

A significant challenge in the use of pseudoproline building blocks is the steric hindrance presented by the oxazolidine ring. chempep.com This steric bulk can impede the acylation of the pseudoproline's N-terminus, leading to low coupling yields. chempep.comactivotec.com

To circumvent this issue, pseudoprolines are most commonly and effectively utilized as pre-formed dipeptides, such as Fmoc-Xaa-Ser[Psi(Me,Me)Pro]-OH. sigmaaldrich.combachem.com This strategy bypasses the difficult step of coupling an amino acid onto the sterically hindered secondary amine of the pseudoproline monomer already attached to the resin. sigmaaldrich.combachem.com The incorporation of the dipeptide unit in a single step is a key advantage of this approach. sigmaaldrich.com

The steric hindrance of the incoming amino acid is also a critical factor. sigmaaldrich.com As the side-chain of the amino acid to be coupled becomes bulkier, the coupling reaction becomes more challenging. sigmaaldrich.com For instance, coupling sterically demanding residues like valine can require more forceful conditions or extended reaction times. sigmaaldrich.com

Influence of Adjacent Residues on Pseudoproline Reactivity

The local sequence environment, specifically the nature of the amino acid residues adjacent to the pseudoproline moiety, plays a role in its effectiveness and reactivity. The primary function of the pseudoproline is to act as a "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation. activotec.compeptide.com

Strategic placement within the peptide sequence is key to maximizing this effect. General guidelines for positioning pseudoproline dipeptides have been developed based on empirical data:

Placement relative to hydrophobic regions: To be most effective, pseudoprolines should be inserted just before hydrophobic stretches of the peptide sequence, which are prone to aggregation. peptide.com

Spacing between disruptive elements: A minimum of two amino acid residues should separate a pseudoproline from another pseudoproline or other backbone-disrupting residues like proline. peptide.com The optimal spacing is considered to be five to six amino acids. peptide.compeptide.com This spacing prevents the introduction of excessive conformational strain and allows the peptide chain to adopt a more favorable conformation for subsequent synthesis steps.

Temporary Nature and Reversibility of the Pseudoproline Moiety

A crucial feature of the pseudoproline unit is its temporary and reversible nature. chempep.com The 2,2-dimethyloxazolidine (B1633789) ring is a protecting group for the serine side-chain hydroxyl and backbone amide nitrogen, designed to be stable throughout the Fmoc-SPPS cycles but readily cleavable during the final deprotection step. chempep.comactivotec.com This allows it to exert its beneficial effects on synthesis—enhancing solubility and preventing aggregation—before being removed to reveal the native peptide sequence. chempep.comwikipedia.org

Acid-Labile Cleavage of the 2,2-Dimethyloxazolidine Ring

The 2,2-dimethyloxazolidine ring of the Ser[Psi(Me,Me)Pro] moiety is specifically designed to be labile under strong acidic conditions. activotec.compeptide.com It is cleaved concurrently with the removal of side-chain protecting groups during the final step of peptide synthesis. chempep.com

Standard cleavage cocktails based on trifluoroacetic acid (TFA) are used to efficiently open the oxazolidine ring. chempep.comactivotec.compeptide.com A common cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com

Interestingly, the pseudoproline moiety exhibits stability to weaker acidic conditions. activotec.compeptide.com For instance, peptides synthesized on highly acid-sensitive resins like 2-chlorotrityl or Sieber can be cleaved from the support using dilute acids (e.g., 1% TFA or acetic acid-based solutions) while leaving the pseudoproline ring intact. chempep.comactivotec.compeptide.com This feature is particularly advantageous for the synthesis of protected peptide fragments intended for use in fragment condensation strategies, as the continued presence of the pseudoproline can significantly improve the fragment's solubility. activotec.compeptide.com

Table 2: Acid Stability and Cleavage of the Pseudoproline Moiety

Condition Reagents Outcome on Pseudoproline Application
Weak Acid 1% TFA in DCM; AcOH/TFE/DCM Stable Cleavage from hyper-acid sensitive resins for fragment condensation. chempep.comactivotec.compeptide.com

| Strong Acid | TFA-based cocktails (e.g., TFA/Water/TIS 95:2.5:2.5) | Cleavage | Final deprotection and regeneration of native peptide. chempep.comsigmaaldrich.com |

Regeneration of the Serine Residue and Native Peptide Backbone Amide Bond

The acid-catalyzed cleavage of the 2,2-dimethyloxazolidine ring results in the complete regeneration of the original serine residue. chempep.com The reaction hydrolyzes the acetal, restoring the serine's side-chain hydroxyl group and the backbone amide bond that was part of the heterocyclic ring system. activotec.compeptide.com This process fully restores the native peptide sequence as intended, leaving no trace of the temporary pseudoproline modification. wikipedia.org The final product is chemically identical to the peptide that would have been synthesized—albeit often with much lower efficiency and purity—without the use of the pseudoproline dipeptide. wikipedia.orgactivotec.com

Conformational Regulation and Structural Insights Directed by Fmoc L Ser Psi Me,me Pro Oh

Principles of Pseudoproline-Induced Conformational Control

The foundational principle behind the use of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH lies in its ability to act as a potent conformational director. The oxazolidine (B1195125) ring, formed from the serine side chain and backbone nitrogen, introduces a proline-like steric constraint. This constraint has profound and predictable effects on the local peptide structure, which are instrumental in overcoming common challenges in peptide synthesis.

Disruption of Secondary Structure Formation, including β-Sheet Aggregation

A primary challenge in solid-phase peptide synthesis (SPPS) is the propensity of growing peptide chains to aggregate, driven by the formation of intermolecular β-sheet structures. This aggregation can lead to incomplete coupling reactions and low yields. The incorporation of this compound effectively mitigates this issue by disrupting the regular hydrogen-bonding patterns required for β-sheet formation. The rigid oxazolidine ring introduces a "kink" in the peptide backbone, physically preventing the extended conformation necessary for chain-to-chain association. researchgate.netwikipedia.org The gem-dimethyl groups on the oxazolidine ring can further enhance this disruptive effect. By breaking up these ordered secondary structures, the peptide-resin remains more solvated and accessible to reagents. chempep.comsigmaaldrich.com

Induction of Local Kinks and Turn Structures in the Peptide Backbone

The proline-like structure of the pseudoproline moiety forces the peptide backbone to adopt a kinked or turn-like conformation. peptide.com This is a direct consequence of the restricted rotation around the Cα-N bond of the pseudoproline residue. This induced turn is not merely a passive disruption of secondary structure but an active imposition of a specific, localized conformational motif. This feature is particularly valuable in the synthesis of cyclic peptides, where the pre-disposition towards a turn can facilitate the cyclization process by bringing the N- and C-termini into proximity. peptide.com

Preferential Adoption of Cisoid Amide Bond Conformations

A key aspect of the conformational control exerted by pseudoprolines is their influence on the preceding amide bond. The steric constraints imposed by the oxazolidine ring favor a cis conformation of the amide bond between the pseudoproline and the preceding amino acid residue. iris-biotech.deiris-biotech.de This is a significant deviation from the typically favored trans conformation in most peptide bonds. The reversible induction of this cis amide bond acts as a "molecular hinge," fundamentally altering the peptide backbone's trajectory and contributing to the disruption of regular secondary structures. iris-biotech.deiris-biotech.de

Spectroscopic and Crystallographic Approaches to Conformational Analysis of Pseudoproline-Containing Peptides

While specific crystallographic or detailed NMR spectroscopic studies exclusively focused on peptides incorporating the monomer this compound are not widely available in the literature, the conformational consequences of pseudoproline dipeptide incorporation have been well-characterized. Techniques such as 1H NMR spectroscopy are instrumental in demonstrating the presence of both cis and trans amide bond isomers, with a significant enrichment of the cis form upon pseudoproline incorporation. Nuclear Overhauser effect (NOE) data can provide distance constraints that confirm the presence of the induced turn structure.

X-ray crystallography of pseudoproline-containing peptides, though challenging, provides the most definitive atomic-level picture of the induced conformational kink. nih.gov These studies would visualize the precise bond angles and dihedral angles that characterize the turn structure and the cis-amide bond preference.

Computational Chemistry and Molecular Dynamics Simulations of this compound Incorporations

Computational methods offer a powerful avenue for understanding the conformational landscape of peptides containing this compound. Molecular dynamics (MD) simulations can be employed to explore the dynamic behavior of these peptides in solution, providing insights into their conformational flexibility and the stability of the induced turn structures. wustl.edunih.gov

By simulating the peptide in an explicit solvent environment, researchers can visualize how the pseudoproline moiety influences solvation and prevents aggregation at a molecular level. Furthermore, quantum mechanics calculations can be used to determine the energetic preference for the cis versus trans amide bond conformation, providing a theoretical basis for the experimentally observed ratios. These computational studies can also aid in the strategic placement of pseudoproline monomers within a peptide sequence to maximize their beneficial effects.

Interactive Data Table: Conformational Effects of Pseudoproline Incorporation

PropertyStandard PeptidePseudoproline-Containing Peptide
Predominant Amide BondTransIncreased Cis Isomer Population
Secondary StructureProne to β-sheet aggregationDisrupted secondary structure
Backbone ConformationExtendedKinked/Turn-like
Solvation in SPPSCan be poor due to aggregationGenerally enhanced
Synthetic EfficiencyPotentially low for difficult sequencesImproved coupling and yield

Advanced Applications in Peptide Chemistry and Peptidomimetic Design

Overcoming Peptide Aggregation Challenges in Solid-Phase Synthesis

A primary hurdle in solid-phase peptide synthesis (SPPS) is the aggregation of the growing peptide chain on the solid support. This phenomenon can lead to incomplete reactions and low yields of the desired product. Fmoc-L-Ser[Psi(Me,Me)Pro]-OH, by introducing a temporary "kink" in the peptide backbone, effectively disrupts the formation of secondary structures like β-sheets that are responsible for aggregation. bachem.comwikipedia.orgthieme-connect.de

Improved Synthesis of "Difficult" and Aggregation-Prone Peptide Sequences

The incorporation of this compound has been particularly beneficial in the synthesis of "difficult sequences," which are notoriously prone to aggregation. bachem.comnih.gov A prime example is the amyloid-beta peptide (Aβ), associated with Alzheimer's disease, the synthesis of which is hampered by severe aggregation issues. The use of pseudoproline-containing building blocks has been shown to facilitate the synthesis of Aβ peptides, leading to products of 90-95% purity. nih.gov

Another challenging sequence is the C-terminal fragment of human growth hormone (hGH). The synthesis of a 16-residue segment of hGH was successfully achieved for the first time by incorporating Fmoc-Ser(ψMe,Mepro)-OH as a monomer, demonstrating that this building block can make previously "inaccessible" peptides synthetically viable. acs.org The resulting peptide was obtained with a purity of 54% after cyclization. acs.org Similarly, the synthesis of human Amylin (hAmylin), a 37-residue peptide prone to amyloidogenic aggregation, which is nearly impossible with standard Fmoc SPPS, was successfully accomplished with high yield and purity through the use of pseudoproline dipeptides. chempep.com

Enhanced Yields and Purity Profiles of Complex Peptides

The prevention of aggregation directly translates to significantly improved yields and purity profiles of the final peptide products. chempep.com By ensuring that the reactive sites on the growing peptide chain remain accessible, this compound facilitates more complete coupling reactions. This leads to a higher fidelity of the synthesized sequence and a reduction in deletion byproducts, which are often difficult to separate from the target peptide. nih.gov The routine application of pseudoproline dipeptides in the Fmoc solid-phase synthesis of peptides containing serine and threonine results in notable enhancements in the quality and yield of crude products, thereby preventing the need for repeated syntheses of failed sequences. wikipedia.org

Interactive Data Table: Impact of Pseudoproline Incorporation on Peptide Synthesis Outcomes

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
Amyloid Beta (1-42)Standard Fmoc SPPSLow (often intractable)Very Low frontiersin.org
Amyloid Beta (1-42)With Pseudoproline5685 frontiersin.org
hGH C-terminal fragmentStandard Fmoc SPPS"Inaccessible"- acs.org
hGH C-terminal fragmentWith Fmoc-Ser(ψMe,Mepro)-OH54 (after cyclization)Not Reported acs.org
Human Amylin (hAmylin)Standard Fmoc SPPSTracesVery Low chempep.com
Human Amylin (hAmylin)With PseudoprolineHighHigh chempep.com

Facilitation of Long and Hydrophobic Peptide Assembly

The synthesis of long peptides (>40 amino acids) and those with a high content of hydrophobic residues presents significant challenges due to increased aggregation propensity. chempep.com The structure-disrupting nature of this compound is particularly advantageous in these cases. By inserting this pseudoproline derivative at strategic intervals, typically before hydrophobic regions, the solubility of the growing peptide chain is enhanced, allowing for efficient synthesis. thieme-connect.dechempep.com

For instance, the successful synthesis of a 54-amino-acid fragment of the intramembrane domain of caveolin-1, a hydrophobic peptide, was made possible by the incorporation of pseudoproline dipeptides. chempep.com Similarly, the synthesis of RANTES (24-91), a 68-amino-acid chemokine known for its high aggregation tendency, was efficiently achieved by combining the use of pseudoproline dipeptides with a specialized PEG-based resin. chempep.com

Strategic Deployment in Peptide Macrocyclization Strategies

Peptide macrocyclization is a key strategy for enhancing the stability, potency, and selectivity of therapeutic peptides. However, the cyclization of linear peptides can be an inefficient process.

Role as Removable Turn Inducers for Enhanced Cyclization Kinetics

This compound and other pseudoprolines can act as "traceless turn inducers" to facilitate peptide macrocyclization. nih.gov By inducing a cis-amide bond, the pseudoproline pre-organizes the linear peptide into a conformation that is favorable for ring closure. thieme-connect.denih.gov This pre-organization brings the N- and C-termini of the peptide into closer proximity, thereby increasing the effective molarity and accelerating the rate of the intramolecular cyclization reaction. nih.gov

Studies have shown a significant increase in cyclization kinetics when using pseudoprolines. For example, in the synthesis of two conotoxin derivatives, the incorporation of cysteine-based pseudoprolines led to complete macrocyclization, whereas peptides without the pseudoproline showed only 52% and 70% cyclization under the same conditions. acs.org This demonstrates that the thiazolidine (B150603) ring in cysteine pseudoprolines and, by extension, the oxazolidine (B1195125) ring in serine pseudoprolines, enhance macrocyclization by significantly reducing the required coupling time. acs.org After cyclization, the pseudoproline moiety can be readily removed under standard cleavage conditions, typically with trifluoroacetic acid (TFA), to yield the native peptide sequence. bachem.com

Rational Design of Peptidomimetics with Constrained Conformational Landscapes

Peptidomimetics are molecules that mimic the structure and function of peptides but with improved pharmacological properties. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation. upc.edumdpi.com

The rigid, ring-like structure of this compound makes it a valuable building block for the rational design of peptidomimetics with well-defined, constrained conformational landscapes. mdpi.comchemimpex.com By replacing a native amino acid with this pseudoproline derivative, chemists can introduce a localized conformational constraint, which can lead to enhanced receptor binding affinity and biological activity by reducing the entropic penalty of binding. upc.edu The incorporation of such conformationally restricted amino acids has been a successful strategy in the development of various therapeutic agents. mdpi.com The ability to create complex peptide structures that can mimic natural proteins is particularly beneficial for researchers exploring novel drug candidates or optimizing existing ones. chemimpex.com

Compatibility with Non-Canonical Amino Acids and Complex Peptide Architectures

The versatility of this compound extends to its compatibility with a wide array of amino acids beyond the canonical 20, facilitating the construction of peptides with novel functionalities and intricate three-dimensional structures. This compatibility is crucial for the design of peptidomimetics and other complex peptide architectures.

Traditionally, pseudoprolines were incorporated as dipeptides due to concerns about the low coupling efficiency of the sterically hindered monomeric form. iris-biotech.debachem.com However, recent advancements in coupling reagents and protocols have made the use of this compound as a monomer a more viable and flexible strategy. iris-biotech.de This approach allows for the introduction of pseudoprolines in sequences containing non-natural or rare amino acids, a significant advantage over the limited commercial availability of pseudoproline dipeptides. iris-biotech.deiris-biotech.de

A 2021 study by Senko et al. systematically investigated the scope and limitations of using individual pseudoproline amino acids in peptide synthesis. nih.gov Their research highlighted that the acylation efficiency of the pseudoproline monomer is influenced by the nature of the coupling amino acid. iris-biotech.de Generally, amino acids with smaller, aliphatic side chains or those with less bulky protecting groups, such as Alanine (Ala), Leucine (Leu), Aspartic acid (Asp), Glutamic acid (Glu), Serine (Ser), and Threonine (Thr), demonstrated more efficient coupling. iris-biotech.de In contrast, amino acids with bulky aromatic side chains like Phenylalanine (Phe) and Tryptophan (Trp), or those with large protecting groups such as Arginine (Arg), Histidine (His), Asparagine (Asn), and Glutamine (Gln), showed comparatively lower, yet often acceptable, coupling efficiencies. iris-biotech.de

Further demonstrating the monomer's utility, a 2022 study on the synthesis of a challenging C-terminal fragment of human growth hormone (hGH) successfully incorporated Fmoc-Ser(ψMe,MePro)-OH. acs.org The researchers achieved excellent coupling yields (>96%) for the acylation of the pseudoproline monomer with a variety of Fmoc-protected amino acids, including the sterically hindered β-branched residues Isoleucine (Ile) and Threonine(tBu), as well as Arginine(Pbf). acs.org This successful synthesis of an "inaccessible" peptide underscores the monomer's power to disrupt aggregation and facilitate the elongation of difficult sequences. acs.org

The following table summarizes the coupling efficiency of this compound with various types of amino acids, as reported in recent studies.

Amino Acid TypeRepresentative ExamplesReported Coupling EfficiencyReference
Small AliphaticAlanine, LeucineHigh iris-biotech.de
AcidicAspartic acid, Glutamic acidHigh iris-biotech.de
Hydroxyl-containingSerine, ThreonineHigh iris-biotech.de
β-branchedIsoleucine, Threonine(tBu)Excellent (>96%) acs.org
BasicArginine(Pbf)Excellent (>96%) acs.org
Aromatic/Bulky Side ChainsPhenylalanine, Tryptophan, HistidineModerate to High iris-biotech.de

The ability to successfully couple this compound with a diverse range of amino acids, including non-canonical and sterically demanding residues, is pivotal for creating complex peptide architectures. The temporary "kink" introduced by the pseudoproline moiety disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation during solid-phase peptide synthesis (SPPS). peptide.com This disruption is particularly beneficial in the synthesis of:

Cyclic Peptides: The backbone turn induced by the pseudoproline can pre-organize the linear precursor into a conformation that favors macrocyclization, often leading to faster and more efficient ring closure. peptide.com

Peptidomimetics: The incorporation of non-canonical amino acids alongside this compound allows for the precise control of peptide conformation and the introduction of novel functionalities, which are key aspects of peptidomimetic design. chemimpex.com

In essence, the monomeric form of this pseudoproline offers greater flexibility in peptide design, moving beyond the constraints of pre-formed dipeptides and opening up new possibilities for the synthesis of peptides with unique structural and functional properties. acs.org

Utility in Segment Condensation and Chemical Ligation Methodologies

The synthesis of large proteins and complex peptides often relies on the convergence of smaller, protected peptide fragments in what is known as segment condensation or chemical ligation. This compound and related pseudoproline derivatives offer significant advantages in these advanced methodologies.

The primary challenge in segment condensation is the poor solubility of fully protected peptide fragments. peptide.com The incorporation of pseudoprolines, including those derived from this compound, can markedly improve the solubility of these segments by disrupting inter-chain aggregation. peptide.com This enhanced solubility facilitates more efficient coupling between fragments, leading to higher yields of the desired full-length peptide.

A critical issue in the coupling of peptide fragments is the risk of epimerization at the C-terminal amino acid of the acylating fragment. This loss of stereochemical integrity can be a significant source of impurities. The use of a C-terminal pseudoproline residue, which can be formed from this compound, effectively eliminates the risk of epimerization at this position during fragment coupling. peptide.com

While much of the literature has focused on the application of pseudoproline dipeptides in these contexts, the principles are directly applicable to the use of the monomer. The monomer provides the added benefit of flexibility, allowing for the strategic placement of a single pseudoproline residue at the C-terminus of a fragment without the need for a specific, and potentially commercially unavailable, dipeptide.

In the realm of native chemical ligation (NCL) , which involves the chemoselective reaction of a C-terminal thioester with an N-terminal cysteine residue, the benefits of pseudoprolines are also relevant. Although direct examples of this compound in NCL are not extensively documented in the provided search results, the improved solubility of peptide fragments containing this moiety would be advantageous for the preparation of peptide thioesters, which can be challenging to synthesize and purify due to aggregation. The use of Fmoc-based chemistry is increasingly common for the synthesis of peptide thioesters required for NCL. osti.gov

The following table outlines the key advantages of incorporating this compound into peptide fragments destined for convergent synthesis strategies.

ApplicationAdvantage of using this compoundMechanism
Segment Condensation Improved solubility of protected peptide fragmentsDisruption of β-sheet formation and inter-chain aggregation
Prevention of C-terminal epimerizationThe rigid oxazolidine ring structure protects the C-terminal α-carbon from racemization during activation
Native Chemical Ligation (NCL) Enhanced handling and purification of peptide thioester fragmentsIncreased solubility and reduced aggregation of the precursor peptide

Analytical Characterization and Quality Control of Fmoc L Ser Psi Me,me Pro Oh and Its Peptidic Derivatives

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH and for monitoring the progress of coupling reactions during peptide synthesis. Reversed-phase HPLC (RP-HPLC) is most commonly used, separating compounds based on their hydrophobicity.

For purity analysis, a sample of the pseudoproline dipeptide is injected into the HPLC system. The resulting chromatogram reveals a major peak corresponding to the product and may show minor peaks indicating impurities. The area percentage of the main peak is used to quantify the chemical purity of the lot. google.com During SPPS, small aliquots of the resin can be cleaved and the resulting peptide fragment analyzed by HPLC to monitor the efficiency of the coupling step. merckmillipore.com An increase in the peak corresponding to the desired product and the disappearance of the peak from the previous fragment indicate a successful reaction.

Table 1: Typical RP-HPLC Conditions for Analysis
ParameterTypical Condition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
GradientLinear gradient, e.g., 5% to 95% B over 20-30 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm (peptide bond) and/or 265 nm (Fmoc group)

Spectroscopic Techniques for Structural Verification (e.g., NMR, Mass Spectrometry)

While chromatography assesses purity, spectroscopic methods are essential for confirming the chemical structure of this compound.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI-MS) is a common technique that provides a highly accurate mass-to-charge ratio (m/z) of the molecule. The experimentally determined mass should match the calculated theoretical mass, confirming that the correct compound has been synthesized. For this compound, the expected molecular weight is 367.40 g/mol . iris-biotech.de

Table 2: Expected Mass Spectrometry Data for this compound
FormulaCalculated Molecular WeightObserved Ion (ESI+)
C₂₁H₂₁NO₅367.40 g/mol[M+H]⁺ ≈ 368.14 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule. ¹H NMR and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. For this compound, characteristic signals would include those for the aromatic protons of the Fmoc group, the protons of the serine backbone, and the distinctive signals from the gem-dimethyl group and the oxazolidine (B1195125) ring of the pseudoproline moiety. nih.gov Two-dimensional NMR techniques like COSY and TOCSY can be used to confirm the connectivity between protons and validate the complete structure of the dipeptide and its subsequent peptide derivatives. nih.gov

Assessment of Stereochemical Integrity and Epimerization Control during Synthesis

Maintaining the stereochemical integrity of amino acid derivatives is paramount in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. rsc.orgnih.gov The L-configuration of the serine residue must be preserved throughout the synthesis and incorporation of the pseudoproline dipeptide.

The inherent structure of the oxazolidine ring in this compound provides a significant advantage in controlling epimerization. By locking the side chain of the serine into a rigid ring structure, it prevents the abstraction of the alpha-proton, which is the primary mechanism of epimerization under the basic conditions of Fmoc deprotection or the activation conditions of coupling. nih.govnih.gov This makes pseudoproline dipeptides particularly effective at preventing racemization at the C-terminal residue during fragment condensation strategies. iris-biotech.depeptide.combachem.com

The enantiomeric purity of the starting material can be assessed using chiral HPLC. phenomenex.comsigmaaldrich.com These methods employ chiral stationary phases (CSPs) that can resolve enantiomers, allowing for the quantification of even trace amounts of the undesired D-isomer. phenomenex.comtandfonline.com Ensuring high enantiomeric purity (>99.8% ee) of the building block is a critical first step in quality control. phenomenex.com

Quantification of Coupling Efficiencies and Reaction Progress

Ensuring that each amino acid coupling step proceeds to completion is essential for maximizing the yield and purity of the final peptide. Several methods are used to monitor the progress of coupling reactions involving this compound on the solid support.

One of the most common methods is the quantitative monitoring of Fmoc group cleavage. After the coupling step, the N-terminal Fmoc protecting group of the newly added residue is removed with a piperidine (B6355638) solution. The cleaved Fmoc group forms a piperidine-dibenzofulvene adduct, which has a strong UV absorbance around 301 nm. iris-biotech.de By measuring the absorbance of the cleavage solution using a UV-Vis spectrophotometer, the amount of Fmoc released can be quantified using the Beer-Lambert law. This provides a direct measure of the number of available sites for the next coupling and thus reflects the efficiency of the previous step. iris-biotech.de

Qualitative tests can also provide rapid feedback on reaction completion. The Kaiser test, which detects free primary amines with a dark blue color, is widely used. peptide.com However, since the nitrogen in the pseudoproline ring is a secondary amine, the Kaiser test gives a weaker reddish-brown color, similar to proline. peptide.com Therefore, alternative tests like the chloranil (B122849) or isatin (B1672199) test, which produce a blue color with secondary amines, may be more appropriate for confirming the successful deprotection of a pseudoproline-terminated peptide chain. peptide.com If a coupling reaction is incomplete, as indicated by a positive colorimetric test, a second coupling step is typically performed to drive the reaction to completion before proceeding to the next cycle. merckmillipore.compeptide.com

Table 3: Methods for Monitoring Coupling and Deprotection in SPPS
MethodPrincipleApplication
Quantitative Fmoc Release AssayUV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct (~301 nm) after deprotection.Quantifies the efficiency of the previous coupling step. iris-biotech.de
Kaiser TestColorimetric test for primary amines (blue color).Detects unreacted N-terminal primary amines. Gives a weak result for pseudoproline's secondary amine. peptide.com
Isatin/Chloranil TestColorimetric test for secondary amines (blue color).Confirms the presence of a free N-terminal secondary amine after deprotection of pseudoproline. peptide.com
HPLC of Cleaved AliquotRP-HPLC analysis of a small sample cleaved from the resin.Provides a direct chromatographic profile of the reaction progress. merckmillipore.com

Future Directions and Emerging Research Avenues in Fmoc L Ser Psi Me,me Pro Oh Research

Exploration of Novel Pseudoproline Analogues with Tailored Properties

The core structure of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH, a 2,2-dimethyloxazolidine (B1633789) ring, has proven effective, but the exploration of novel analogues with tailored properties represents a significant area for future research. By modifying the oxazolidine (B1195125) ring or the N-acyl group, it is possible to fine-tune the conformational constraints and chemical properties of the pseudoproline unit.

One promising direction is the synthesis of functionalized oxazolidine-4-carboxylic acids . google.com Introducing different substituents on the oxazolidine ring could modulate its steric and electronic properties, thereby influencing the cis/trans amide bond equilibrium and the degree of backbone kinking. For instance, the development of photo-switchable pseudoproline analogues could offer unprecedented control over peptide conformation. nih.gov Incorporating a photo-responsive moiety, such as an azobenzene (B91143) group, into the pseudoproline structure could allow for the reversible, light-induced switching of a peptide's secondary structure, with potential applications in smart biomaterials and targeted drug delivery.

Furthermore, while serine-derived oxazolidines are well-established, research into pseudoprolines derived from other amino acids, such as cysteine (thiazolidines), highlights the potential for creating a diverse toolkit of structure-disrupting building blocks. bachem.com The development of novel serine-based pseudoprolines with different protecting group strategies or altered ring sizes could further expand their utility and compatibility with various synthetic methodologies.

Table 1: Potential Novel Pseudoproline Analogues and Their Tailored Properties

Analogue TypePotential ModificationTailored PropertyPotential Application
Functionalized Oxazolidines Substitution at the 5-position of the oxazolidine ringAltered steric hindrance and conformational preferenceFine-tuning of peptide secondary structure
Photo-switchable Pseudoprolines Incorporation of a photo-isomerizable group (e.g., azobenzene)Light-induced, reversible control of peptide conformation"Smart" biomaterials, controlled drug release
Alternative Heterocyclic Scaffolds Replacement of the oxazolidine with other heterocyclic systemsNovel backbone geometries and stabilitiesPeptidomimetics with enhanced proteolytic resistance
Fluorinated Analogues Introduction of fluorine atoms on the oxazolidine ringAltered electronic properties and conformational biasProbes for studying protein-peptide interactions via 19F NMR

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The increasing demand for synthetic peptides in research and therapeutics necessitates the development of efficient and automated synthesis methods. uzh.ch The integration of this compound into automated and high-throughput peptide synthesis platforms is a critical area of ongoing research. While pseudoproline dipeptides are compatible with automated synthesizers, optimizing their use in high-throughput settings presents unique challenges and opportunities. chempep.com

Flow chemistry-based peptide synthesis is a rapidly advancing field that offers advantages in terms of speed, efficiency, and automation. amidetech.com Recent studies have explored the use of pseudoproline derivatives in automated flow peptide synthesis. However, these conditions, which often involve elevated temperatures, can lead to side reactions, such as the formation of imine derivatives of the pseudoproline moiety. nih.gov Future research will need to focus on optimizing reaction conditions, including temperature, flow rates, and reagent concentrations, to maximize coupling efficiencies and minimize side-product formation when using this compound in these advanced platforms.

The development of deep learning models to predict and optimize fast-flow peptide synthesis offers a powerful tool for streamlining this process. nih.gov By training these models on large datasets of synthesis data, including those incorporating pseudoproline dipeptides, it may be possible to predict the success of a synthesis and identify optimal conditions for incorporating this compound into a given sequence, thereby facilitating high-throughput peptide production. nih.gov

Furthermore, the creation and screening of large peptide libraries is a cornerstone of drug discovery. creative-peptides.com High-throughput screening of one-bead-one-compound (OBOC) libraries containing peptides synthesized with this compound could accelerate the discovery of novel bioactive peptides. mdpi.com Research in this area will likely focus on developing robust and efficient methods for synthesizing and screening these complex libraries.

Table 2: Challenges and Optimization Strategies for High-Throughput Synthesis

ChallengePotential Optimization StrategyResearch Focus
Side Reactions at Elevated Temperatures Fine-tuning of temperature profiles and reaction times in flow synthesizers.Minimizing imine formation and other temperature-induced side products.
Suboptimal Coupling Efficiencies Screening of different coupling reagents and activation methods.Identifying the most efficient coupling conditions for automated platforms.
Resin-Dependent Effects Evaluation of various solid supports for optimal swelling and reaction kinetics.Matching the resin properties to the specific requirements of pseudoproline-containing peptides.
Predictive Model Development Generation of large datasets from automated syntheses to train deep learning algorithms.Creating accurate predictive models for synthesis success and optimization.

Deeper Mechanistic Understanding of Conformational Dynamics and Stabilization

The structure-disrupting properties of this compound are attributed to its ability to favor a cis-amide bond conformation, which introduces a "kink" into the peptide backbone. iris-biotech.de While this model is widely accepted, a more detailed, quantitative understanding of the conformational dynamics and the energetic landscape of the pseudoproline moiety is still needed.

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy , are powerful tools for elucidating the three-dimensional structure and dynamics of peptides in solution. nih.gov Detailed 2D NMR studies, such as NOESY and ROESY, on peptides containing the Ser[Psi(Me,Me)Pro] unit can provide precise information on through-space proton-proton distances, which can be used to define the local conformation and the cis/trans population of the preceding amide bond.

In conjunction with experimental methods, computational modeling can provide invaluable insights into the conformational landscape of pseudoproline-containing peptides. biorxiv.orgresearchgate.net Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be used to explore the potential energy surface of the dipeptide unit, identify low-energy conformations, and calculate the energetic barriers between different states. nih.gov A deeper understanding of these conformational preferences will enable a more rational design of peptides with specific secondary structures.

Expansion of Synthetic Utility beyond Current Applications in Biomolecule Construction

While this compound is primarily used to overcome aggregation in the synthesis of linear and cyclic peptides, its unique conformational properties suggest a broader range of potential applications.

One exciting area is the use of pseudoprolines as removable turn inducers in the synthesis of highly strained macrocyclic peptides . uni-kiel.deresearchgate.net The pseudoproline can pre-organize the linear peptide into a conformation that is conducive to cyclization, and it can be subsequently removed under acidic conditions to yield the native cyclic peptide. uni-kiel.de This strategy has been successfully applied to the synthesis of cyclic tetrapeptides and hexapeptides that are inaccessible by conventional methods. researchgate.net

The ability to induce specific turns in a peptide backbone also has significant implications for the design of peptidomimetics with enhanced biological activity and stability. chemimpex.com By strategically placing this compound within a peptide sequence, it may be possible to stabilize bioactive conformations, such as β-turns, which are often involved in receptor binding. This could lead to the development of more potent and selective peptide-based drugs.

Furthermore, the unique properties of serine-rich polypeptides are being explored in the field of biomaterials . For example, poly-DL-serine hydrogels have been shown to resist the foreign-body response, making them promising candidates for implantable biomedical devices. While not a direct application of the Fmoc-protected dipeptide, this highlights the potential for using serine-based building blocks to create novel materials with tailored biological properties. Future research may explore the use of this compound to control the self-assembly and material properties of synthetic polypeptides.

Finally, the incorporation of this compound into peptides for bioconjugation is another promising avenue. chemimpex.com The improved solubility and defined conformation of pseudoproline-containing peptides could facilitate their conjugation to other molecules, such as antibodies or nanoparticles, for applications in targeted drug delivery and diagnostics.

Q & A

Basic: What are the critical handling and storage protocols for Fmoc-L-Ser[Psi(Me,Me)Pro]-OH in peptide synthesis?

Answer:
this compound is sensitive to moisture and thermal degradation. Key protocols include:

  • Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis. Reconstituted solutions should be aliquoted and used within 1 month at -20°C or 6 months at -80°C .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) under inert gas (N₂/Ar) to minimize oxidation. Always wear PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, as residual Fmoc groups can cause allergic reactions .
  • Waste disposal : Collect organic waste separately and neutralize acidic byproducts before disposal per local regulations .

Basic: How does this compound mitigate peptide chain aggregation during solid-phase synthesis (SPPS)?

Answer:
The pseudoproline moiety (Ψ(Me,Me)Pro) introduces a kink in the peptide backbone, disrupting β-sheet formation and reducing intermolecular aggregation. This is critical for synthesizing long or hydrophobic sequences:

  • Mechanism : The oxazolidine ring in Ψ(Me,Me)Pro mimics proline’s conformational rigidity but with enhanced solubility due to methyl substitutions .
  • Empirical validation : Studies show a 40–60% reduction in aggregation-related coupling failures when incorporating Ψ(Me,Me)Pro at Ser/Thr positions .
  • Limitations : Acid-labile; avoid prolonged exposure to TFA during cleavage .

Advanced: What analytical methods confirm the structural integrity of this compound post-synthesis?

Answer:
Quality control requires a multi-technique approach:

  • HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance). Purity ≥95% is acceptable for SPPS .
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected: 438.47 g/mol). Look for peaks at m/z 439.47 [M+H]⁺ and 461.45 [M+Na]⁺ .
  • NMR : ¹H NMR in DMSO-d₆ should show characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and oxazolidine methyl signals (δ 1.2–1.5 ppm) . Discrepancies in integration ratios indicate impurities or hydrolysis .

Advanced: How to resolve contradictions in solubility data for in vivo formulations of this compound?

Answer:
Solubility varies by solvent polarity and pH:

  • In vitro : Use DMF:DMSO (1:1) for stock solutions (≥10 mM). For aqueous buffers, adjust pH to 7–8 with NH₄OH to deprotonate the carboxylic acid group .
  • In vivo : Prepare isotonic solutions (e.g., PBS with 5% DMSO) for rodent studies. Vortexing at 37°C for 15 min enhances dissolution. Precipitation observed at pH <6 requires reformulation with cyclodextrins .
  • Validation : Dynamic light scattering (DLS) confirms colloidal stability. Particle size >200 nm indicates aggregation .

Advanced: What strategies optimize coupling efficiency of this compound in sterically hindered sequences?

Answer:
Challenging sequences (e.g., β-sheet motifs) require tailored protocols:

  • Activation : Use HATU/DIPEA instead of HOBt/DIC for higher reactivity. A 3:1 molar excess of Fmoc-Ser[Ψ]-OH relative to resin loading is recommended .
  • Double coupling : Extend reaction time to 2 hr per cycle with microwave assistance (50°C, 20 W) to enhance diffusion in swollen resins .
  • Real-time monitoring : Conduct Kaiser tests after each coupling. Persistent ninhydrin positivity suggests racemization; switch to OxymaPure/DIC for milder conditions .

Basic: What safety precautions are critical when working with this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders. Install emergency eyewash stations and showers in the workspace .
  • Spill management : Absorb small spills with silica gel; large spills require neutralization with sodium bicarbonate before disposal .
  • Toxicity : While not classified as hazardous, prolonged exposure may cause respiratory irritation. Monitor air quality with particulate sensors .

Advanced: How to interpret conflicting NMR data for this compound batches?

Answer:
Batch variability often stems from residual solvents or diastereomers:

  • Solvent peaks : DMF (δ 2.7–2.9 ppm) or acetic acid (δ 1.9 ppm) may overlap with methyl signals. Dry samples under high vacuum (<0.1 mbar) for 24 hr .
  • Diastereomers : Chiral HPLC (e.g., Chirobiotic T column) resolves enantiomeric impurities. Acceptable diastereomeric excess (d.e.) is ≥98% for SPPS .
  • Quantitative ¹³C NMR : Compare carbonyl signals (δ 170–175 ppm) to quantify hydrolysis products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.